molecular formula C18H23N3OS2 B2729816 N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide CAS No. 2034572-30-8

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide

Cat. No.: B2729816
CAS No.: 2034572-30-8
M. Wt: 361.52
InChI Key: JOEQRSATPYVZMA-UHFFFAOYSA-N
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Description

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a benzo[d]thiazole core, a piperidine ring, and a tetrahydrothiophene moiety

Scientific Research Applications

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.

    Pharmacology: The compound can be studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It can be used in the development of new materials with unique electronic or optical properties.

Future Directions

The future directions of research involving this compound could involve further exploration of its potential therapeutic applications, given the wide range of biological activities demonstrated by piperidine derivatives . Additionally, further studies could explore the synthesis and characterization of similar compounds to expand the understanding of their properties and potential uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

    Attachment of the Tetrahydrothiophene Moiety: This step involves the alkylation of the piperidine nitrogen with a tetrahydrothiophene derivative.

    Final Coupling: The final step involves coupling the benzo[d]thiazole core with the piperidine-tetrahydrothiophene intermediate using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide
  • N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides

Uniqueness

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS2/c22-17(18-20-15-3-1-2-4-16(15)24-18)19-11-13-5-8-21(9-6-13)14-7-10-23-12-14/h1-4,13-14H,5-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEQRSATPYVZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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